molecular formula C28H32N2O5 B15098186 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15098186
M. Wt: 476.6 g/mol
InChI Key: SGDUVRSVDCGJHA-NTEUORMPSA-N
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Description

The compound 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a bicyclic lactam core with diverse substituents influencing physicochemical and biological properties. Key structural features include:

  • Position 4: A (2E)-3-phenylprop-2-enoyl (cinnamoyl) group, contributing to π-π interactions and structural rigidity.
  • Position 5: A 4-ethoxyphenyl substituent, which may modulate electronic effects and steric bulk.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O5/c1-2-35-23-12-10-22(11-13-23)26-25(24(31)14-9-21-7-4-3-5-8-21)27(32)28(33)30(26)16-6-15-29-17-19-34-20-18-29/h3-5,7-14,26,32H,2,6,15-20H2,1H3/b14-9+

InChI Key

SGDUVRSVDCGJHA-NTEUORMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Morpholinyl Propyl Group: This can be done through nucleophilic substitution reactions.

    Addition of the Phenylprop-2-enoyl Group: This step might involve a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the phenylprop-2-enoyl moiety.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

Medicine

If the compound shows any therapeutic effects, it could be developed into a drug for treating specific diseases or conditions.

Industry

In industry, it might be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

R1 Substituents: The target compound and Compound share the 3-(morpholin-4-yl)propyl group, which contrasts with simpler alkyl or heteroaryl groups (e.g., 2-hydroxypropyl in Compounds 18 and 40 ). Morpholine-containing substituents are associated with improved solubility and bioavailability due to their polarity and hydrogen-bonding capacity.

R4 Substituents :

  • The cinnamoyl group in the target compound provides a conjugated system absent in analogues with benzoyl derivatives (e.g., 4-methylbenzoyl in Compound 18 ). This may enhance binding affinity to hydrophobic targets.
  • Electron-withdrawing groups (e.g., 3-fluoro-4-methylbenzoyl in ) or sulfonyl moieties (e.g., 4-(morpholin-4-ylsulfonyl)benzoyl in ) could alter electronic properties and metabolic stability.

Biological Activity

The compound 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine core with various substituents that may influence its biological activity. The presence of the morpholine group is particularly noteworthy due to its known pharmacological relevance.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HeLa15.0Induction of apoptosis
Study 2A54920.5Inhibition of cell cycle progression
Study 3MCF712.3Modulation of signaling pathways

Antibacterial Activity

The compound's antibacterial properties have also been investigated, particularly against Gram-positive and Gram-negative bacteria. For example, structural analogs have shown promising results against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32.0
Escherichia coli64.0
Enterococcus faecalis128.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, leading to reduced proliferation or increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study A : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen lasting three months.
  • Case Study B : An investigation into the antibacterial properties revealed that patients with skin infections caused by Staphylococcus aureus showed improvement after treatment with a related compound.

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